molecular formula C14H19NO2 B15130458 (E)-3-(Diethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-EN-1-one

(E)-3-(Diethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-EN-1-one

Cat. No.: B15130458
M. Wt: 233.31 g/mol
InChI Key: RASDWGZFOKPSQA-CMDGGOBGSA-N
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Description

(E)-3-(Diethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one is an enaminone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features:

  • A 2-hydroxy-5-methylphenyl ring at the carbonyl position, providing hydrogen-bonding capacity and steric bulk.
  • A diethylamino group at the β-position, influencing electronic properties (e.g., resonance stabilization) and lipophilicity.

This compound serves as a precursor for synthesizing chromones and other bioactive heterocycles .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

(E)-3-(diethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C14H19NO2/c1-4-15(5-2)9-8-14(17)12-10-11(3)6-7-13(12)16/h6-10,16H,4-5H2,1-3H3/b9-8+

InChI Key

RASDWGZFOKPSQA-CMDGGOBGSA-N

Isomeric SMILES

CCN(CC)/C=C/C(=O)C1=C(C=CC(=C1)C)O

Canonical SMILES

CCN(CC)C=CC(=O)C1=C(C=CC(=C1)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(Diethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-EN-1-one can be achieved through various synthetic routes. One common method involves the aldol condensation reaction between a suitable aldehyde and a ketone in the presence of a base. The reaction conditions typically include:

    Reagents: Aldehyde, ketone, base (e.g., sodium hydroxide or potassium hydroxide)

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(Diethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical intermediate.

    Medicine: Exploring its potential therapeutic effects and mechanisms of action.

    Industry: Utilization in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(Diethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-EN-1-one involves its interaction with molecular targets and pathways. The diethylamino group and the hydroxy-methylphenyl group may play crucial roles in binding to specific receptors or enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Substituent Variations on the Amino Group

Compound Name Amino Group Key Properties Reference
(E)-3-(Diethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one Diethylamino Higher lipophilicity (logP) due to longer alkyl chains; potential for enhanced membrane permeability compared to dimethylamino analogs.
(E)-3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one (1i) Dimethylamino 80% synthesis yield; mp 136.2–137.1°C; used in electrochemical C(sp³)-H activation to form chromones.
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one Dimethylamino Intermediate for osimertinib (anticancer drug); optimized synthesis via indole functionalization.

Aromatic Ring Modifications

Compound Name Aromatic Substituents Key Properties Reference
Amt-87 [(E)-3-(5-(adamantan-1-yl)-2,4-bis(methoxymethoxy)phenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one] Adamantyl and methoxymethoxy Activates latent HIV transcription (EC₅₀ = 50–100 μg/mL); reduced cytotoxicity compared to parent chalcones.
(E)-3-(4-Chlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one (C7) 4-Chlorophenyl, morpholine Reversible MAO-A inhibitor (IC₅₀ = 1.2 µM); potential antidepressant activity.
(E)-1-(2,4,6-Triethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (ETTC) Triethoxy and trimethoxy Induces apoptosis in hepatocellular carcinoma (HCC) via mitochondrial dysfunction; IC₅₀ = 8.7 µM.

Key Insight : Electron-withdrawing groups (e.g., Cl) or bulky substituents (e.g., adamantyl) enhance target specificity but may reduce solubility.

Physicochemical and Spectral Data

Compound Name Melting Point (°C) HPLC Retention (min) Purity (%) Yield (%) Reference
(E)-3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one (1i) 136.2–137.1 N/A N/A 80
12f (Quinolinylchalcone) 190.9–191.6 4.667 97.9 51
13d (Quinolinylchalcone with aminoethoxy) 298.3–298.9 9.900 96.7 49

Key Insight: The diethylamino variant’s absence in HPLC data highlights a research gap; its dimethylamino analog shows high synthetic efficiency.

Biological Activity

(E)-3-(Diethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one, also known by its CAS number 213689-90-8, is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H19NO2. It features a diethylamino group and a hydroxymethyl group, which are crucial for its biological activity. The compound can be represented structurally as follows:

SMILES O=C(C1=C(O)C=CC=C1)/C=C/N(CC)CC\text{SMILES }O=C(C1=C(O)C=CC=C1)/C=C/N(CC)CC

Synthesis

The compound can be synthesized through various methods involving the reaction of appropriate starting materials under controlled conditions. The synthesis typically involves the formation of the prop-2-en-1-one framework followed by the introduction of the diethylamino and hydroxymethyl groups.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study indicated that compounds with similar structures inhibited mammalian cell proliferation by targeting topoisomerase II, suggesting a potential mechanism for its antitumor effects .

The biological activity of this compound is largely attributed to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. By interfering with this enzyme's function, the compound can induce DNA damage leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

In addition to its antiproliferative properties, this compound has shown promising antimicrobial activity. Studies have reported that it possesses both antibacterial and antifungal properties, effective against various strains including Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the biological activity of similar compounds:

StudyFindings
Demonstrated antiproliferative effects in mammalian cells via topoisomerase II inhibition.
Reported antimicrobial activity with MIC values indicating effectiveness against pathogenic bacteria and fungi.
Investigated structure-based drug design highlighting the potential of derivatives in treating resistant bacterial strains.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (E)-3-(diethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation between 2-hydroxy-5-methylacetophenone and diethylaminoacetaldehyde. Key steps include refluxing in ethanol with catalytic NaOH, followed by acidification to isolate the enone product . Microwave-assisted synthesis has also been explored to reduce reaction time (e.g., 30 minutes at 80°C), achieving yields of ~75% . Solvent selection (e.g., ethanol vs. methanol) and base strength significantly influence stereochemical outcomes.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Confirms carbonyl (C=O) stretching at ~1650–1680 cm⁻¹ and phenolic O-H absorption at ~3200–3400 cm⁻¹ .
  • NMR : ¹H NMR reveals diagnostic peaks for the enone system (δ 6.8–7.5 ppm for aromatic protons, δ 5.5–6.2 ppm for α,β-unsaturated ketone protons) and diethylamino group (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.6 ppm for N-CH₂) .
  • X-ray crystallography : Resolves stereochemistry and intramolecular hydrogen bonding (e.g., O-H···O=C interactions with bond lengths ~1.85 Å) .

Q. How is the biological activity of this compound initially screened in academic research?

Preliminary assays include:

  • Antimicrobial testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
  • Antioxidant assays : DPPH radical scavenging to evaluate phenolic hydroxyl contributions .
  • Docking studies : Computational alignment with enzyme active sites (e.g., cyclooxygenase-2) to predict binding affinities .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products like Z-isomers?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor E-isomer formation due to stabilization of transition states .
  • Catalytic additives : Use of piperidine or acetic acid accelerates enolization and reduces retro-aldol side reactions .
  • Temperature control : Lower temperatures (0–5°C) suppress Z-isomerization, as shown in fluorinated analogs .

Q. What strategies address contradictions in spectral data interpretation (e.g., unexpected NOESY correlations)?

  • Cross-validation : Combine X-ray crystallography (e.g., torsion angles < 10° for planar enone systems) with DFT-optimized geometries to resolve ambiguities .
  • Dynamic effects : Variable-temperature NMR (e.g., 298–343 K) identifies conformational flexibility in the diethylamino group, which may explain anomalous coupling constants .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

  • DFT calculations : B3LYP/6-311+G(d,p) models predict charge distribution (e.g., Mulliken charges on carbonyl oxygen: −0.45 e) and Fukui indices for electrophilic attack sites .
  • AIM theory : Analyzes electron density topology at bond critical points (e.g., ρ ≈ 0.35 e/ų for O-H···O hydrogen bonds) to quantify non-covalent interactions .

Q. What experimental designs evaluate the compound’s stability under varying pH and temperature?

  • Forced degradation studies : Expose to 0.1 M HCl/NaOH at 40°C for 24 hours, followed by HPLC-PDA to track degradation products (e.g., hydrolysis of the enone system) .
  • Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures (~200°C for anhydrous forms) .

Q. What challenges arise in crystallizing this compound for X-ray studies?

  • Polymorphism : Slow evaporation from ethanol/water (7:3 v/v) at 4°C yields monoclinic crystals (space group P2₁/c) with Z’ = 1 .
  • Solvate formation : Co-crystallization with acetone or DMSO requires prolonged equilibration (>72 hours) to avoid disordered solvent molecules .

Methodological Considerations

  • Data reproducibility : Standardize reaction conditions (solvent purity, drying time) to mitigate batch-to-batch variability .
  • Advanced characterization : Pair SC-XRD with Hirshfeld surface analysis (e.g., 17.1 Ų molecular surface area) to map intermolecular interactions .

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